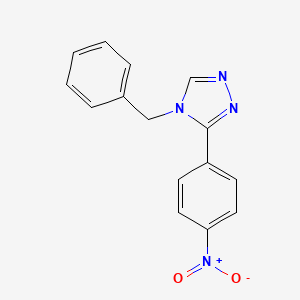

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole

Übersicht

Beschreibung

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a benzyl group and a 4-nitrophenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 4-nitrobenzaldehyde to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Synthetic Pathways and Precursor Reactions

The synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole derivatives typically involves cyclization and functionalization of intermediates such as thiosemicarbazides or hydrazides. Key methodologies include:

-

Cyclization of Thiosemicarbazides :

Alkaline ring closure of 1,4-substituted thiosemicarbazides (e.g., 4a–e ) yields 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols (e.g., 7 , 10 ) under reflux conditions . For example, benzyl-substituted thiosemicarbazides form triazole cores via intramolecular nucleophilic displacement. -

Microwave-Assisted Cyclodehydration :

Triflic anhydride activation paired with microwave irradiation enables efficient one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . This method is scalable and avoids traditional solvent-based limitations. -

Oxidative C–N Bond Formation :

Iodine-mediated oxidative coupling of isothiocyanates generates 3-amino-1,2,4-triazoles in water, highlighting eco-friendly metal-free routes .

Functionalization and Derivatization

The benzyl and 4-nitrophenyl substituents enable diverse reactivity at the triazole core:

-

Alkylation and Arylation :

The N1 and N4 positions of 1,2,4-triazoles undergo alkylation with benzyl halides or aryl halides under basic conditions (e.g., NaOH or NaOMe) . For example: -

Schiff Base Formation :

Reaction of 4-amino-1,2,4-triazoles with arylaldehydes (e.g., 4-nitrobenzaldehyde) forms azomethines (e.g., 11a–d , 12a–d ) . These reactions typically proceed in ethanol under reflux, with yields >75%. -

Thiol Oxidation and Substitution :

The 3-thiol group in intermediates like 7 and 10 can be oxidized to sulfonic acids or displaced via nucleophilic substitution with nitroaryl halides .

Key Reaction Data and Conditions

Structural and Spectroscopic Confirmation

Synthesized derivatives are validated using:

-

1H/13C-NMR : Distinct signals for benzyl (δ 5.54 ppm, singlet) and 4-nitrophenyl (δ 8.24–8.26 ppm, doublet) groups .

-

IR Spectroscopy : Stretching vibrations for C=N (1633 cm⁻¹), C–S (1074 cm⁻¹), and NO₂ (1517 cm⁻¹) .

-

Elemental Analysis : Confirmation of empirical formulas (e.g., C₁₆H₁₃N₅O₂ for this compound) .

Reactivity and Stability Considerations

-

Electrophilic Substitution : The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophiles to meta positions.

-

Thermal Stability : Decomposition above 200°C (DSC/TGA data), necessitating low-temperature storage .

-

Acid/Base Sensitivity : Stable in neutral pH but hydrolyzes under strong acidic/basic conditions, releasing benzylamine and nitrophenyl fragments .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It can be utilized in developing new materials with tailored properties.

Biology

- Biological Activity : Research has shown that 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exhibits potential antimicrobial and anticancer properties. The nitro group may play a crucial role in its biological effects by generating reactive intermediates that interact with cellular components.

Medicine

- Pharmaceutical Development : Ongoing research is exploring its use as an active ingredient or intermediate in drug development, particularly for antimicrobial and anticancer therapies.

Industry

- Production of Specialty Chemicals : The compound may be used in producing specialty chemicals and as a precursor for other industrially relevant compounds.

Antimicrobial Activity

In vitro studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains. Below is a summary of its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 µg/mL | 15 |

| B. subtilis | 5 µg/mL | 20 |

| P. aeruginosa | 15 µg/mL | 12 |

These results suggest promising antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Research

Research has demonstrated that triazole derivatives exhibit the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. Studies have shown that compounds similar to this compound can effectively reduce tumor growth in preclinical models.

Inflammatory Response Modulation

Certain triazole compounds have been found to modulate inflammatory responses. Studies indicate that these compounds can reduce inflammation markers in animal models of arthritis, suggesting their potential therapeutic use in inflammatory diseases.

Case Studies

- Antimicrobial Screening : A study highlighted the antibacterial activity of triazole derivatives against resistant strains like Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an alternative treatment option.

- Anticancer Research : Investigations focused on triazole derivatives revealed their capability to induce apoptosis in cancer cells while inhibiting cell cycle progression, indicating their promise as anticancer agents.

- Inflammatory Response Modulation : Research indicated that specific triazole compounds effectively reduced inflammation markers in animal models of arthritis, showcasing their potential for treating inflammatory conditions.

Wirkmechanismus

The mechanism by which 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-benzyl-3-(4-aminophenyl)-4H-1,2,4-triazole: This compound is similar in structure but has an amino group instead of a nitro group.

4-benzyl-3-(4-methylphenyl)-4H-1,2,4-triazole: This compound has a methyl group in place of the nitro group.

Uniqueness

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of both benzyl and nitrophenyl substituents, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.

Biologische Aktivität

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

- A triazole ring (five-membered ring with three nitrogen atoms).

- A benzyl group attached to the triazole.

- A 4-nitrophenyl group , which enhances its biological properties.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a crucial role in generating reactive intermediates that interact with cellular components. Such interactions could potentially influence various signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The compound's efficacy can be compared to other known antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 µg/mL | 15 |

| B. subtilis | 5 µg/mL | 20 |

| P. aeruginosa | 15 µg/mL | 12 |

These results suggest that the compound has a promising antimicrobial profile, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development.

In a study evaluating the antiproliferative effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 25 | Significant inhibition |

| MCF-7 (breast) | 30 | Moderate inhibition |

| A549 (lung) | 20 | High inhibition |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that it may be useful in treating inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 30 |

These findings highlight the potential of this compound as an anti-inflammatory agent .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Screening : A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Another investigation focused on the effects of triazole derivatives on various cancer cell lines, revealing their capability to induce apoptosis and inhibit cell cycle progression.

- Inflammatory Response Modulation : Research indicated that certain triazole compounds effectively reduced inflammation markers in animal models of arthritis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole to improve yield and purity?

- Methodological Answer : A two-step approach is recommended. First, introduce the benzyl group via nucleophilic substitution using 1,2,4-triazole and benzyl halide under reflux in a polar aprotic solvent (e.g., DMSO or acetonitrile). Second, perform electrophilic aromatic substitution with 4-nitrophenyl derivatives under acidic conditions. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Monitor reaction progress using TLC and confirm structures via -NMR and FT-IR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm, NO asymmetric stretching at ~1520 cm) .

- -NMR : Confirm substitution patterns (e.g., benzyl protons as a singlet at δ 4.5–5.0 ppm, aromatic protons of nitrophenyl at δ 7.5–8.5 ppm) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O/S interactions) .

Q. How do substituents on the triazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity. The benzyl group improves lipophilicity, aiding membrane penetration. Compare bioactivity assays (e.g., MIC values against Staphylococcus aureus) for derivatives with varying substituents .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particulates. Store in airtight containers away from oxidizers. Dispose of waste via neutralization (e.g., sodium bicarbonate) followed by incineration .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in experimental data for triazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to explain reactivity discrepancies. For example, conflicting antimicrobial data may arise from variations in charge distribution at the triazole ring, which DFT can model .

Q. What crystallographic insights explain the stability of this compound?

- Methodological Answer : X-ray diffraction reveals intermolecular hydrogen bonds (e.g., N–H···O between triazole NH and nitro groups) and π-π stacking (benzyl and nitrophenyl rings). These interactions stabilize the crystal lattice, as seen in analogous triazole structures with dihedral angles >60° between aromatic rings .

Q. How can researchers design analogues to overcome microbial resistance mechanisms?

- Methodological Answer : Introduce bulkier substituents (e.g., cyclohexyl or adamantyl groups) to sterically hinder efflux pumps. Evaluate resistance reversal using checkerboard assays with known efflux inhibitors (e.g., reserpine). SAR data from derivatives like 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole provide design templates .

Q. What solvent systems optimize solvatochromic behavior in UV-Vis studies of this compound?

- Methodological Answer : Use solvents with varying polarity (e.g., cyclohexane, DMSO, ethanol) to analyze λ shifts. The nitro group’s electron-withdrawing effect enhances solvatochromism, with bathochromic shifts observed in polar solvents. Correlate results with Kamlet-Taft parameters for solvent polarity/polarizability .

Q. How do reaction conditions (temperature, catalyst) affect regioselectivity in triazole synthesis?

- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers, while thermal conditions without catalysts may yield mixtures. For example, microwave-assisted synthesis at 100°C with CuSO/sodium ascorbate improves regioselectivity (>90% yield) .

Q. What strategies mitigate byproduct formation during benzylation of the triazole core?

- Methodological Answer : Byproducts (e.g., dialkylated triazoles) form due to excess benzyl halide. Use stoichiometric control (1:1 molar ratio) and low temperatures (0–5°C) to suppress over-alkylation. Monitor via LC-MS and isolate intermediates via flash chromatography .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for similar triazole derivatives?

- Methodological Answer : Variations in assay conditions (e.g., pH, bacterial strain) and purity levels (≥95% vs. crude samples) cause discrepancies. Re-evaluate MIC values using standardized CLSI protocols and HPLC-purified compounds. Cross-validate with computational docking studies to confirm target binding (e.g., fungal CYP51 enzyme) .

Q. How can researchers address inconsistencies in NMR spectral assignments?

Eigenschaften

IUPAC Name |

4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-19(21)14-8-6-13(7-9-14)15-17-16-11-18(15)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBBDRWCMGTHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.